
1-(4-(éthoxyméthyl)-1H-1,2,3-triazol-1-yl)propan-2-amine
Vue d'ensemble
Description
The compound “1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine” is a derivative of propan-2-amine , which is an organic compound and an amine. It contains a 1,2,3-triazole ring, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms. The ethoxymethyl group attached to the triazole ring suggests that this compound might have been synthesized using a variant of the click chemistry reaction, which often results in 1,2,3-triazole derivatives.
Molecular Structure Analysis
The molecular structure of this compound would include a 1,2,3-triazole ring, an ethoxymethyl group attached to the 4-position of the triazole ring, and a propan-2-amine moiety attached to the 1-position of the triazole ring .Chemical Reactions Analysis
As a 1,2,3-triazole derivative, this compound might participate in various chemical reactions. For example, triazoles can act as ligands in coordination chemistry, and they can also undergo transformations such as N-alkylation and N-oxidation .Physical And Chemical Properties Analysis
Without specific data on this compound, I can only speculate on its properties based on its structure. As an amine, it would likely be a weak base. The presence of the ethoxymethyl group might make it somewhat polar, and it might be soluble in polar solvents .Applications De Recherche Scientifique
Synthèse de médicaments énantiopurs
Ce composé est utilisé dans la synthèse de médicaments énantiopurs, qui sont essentiels pour créer des médicaments ayant les effets spécifiques désirés tout en minimisant les effets secondaires. La synthèse par transaminase permet la production d'amines 1-phénylpropan-2-disubstituées de type médicament, qui se retrouvent dans environ 40% de tous les principes pharmaceutiques actifs . Ces composés sont essentiels pour des traitements allant de l'obésité à la maladie de Parkinson.
Résolution cinétique
Dans la résolution cinétique, ce composé peut être utilisé pour obtenir sélectivement des énantiomères en arrêtant la réaction à un point où un énantiomère est formé préférentiellement. Cette méthode est particulièrement utile lors de la synthèse d'amines chirales, qui sont un composant de nombreux produits pharmaceutiques .
Amélioration de la fonction cognitive
Des dérivés de ce composé ont été rapportés pour améliorer la fonction cognitive chez les patients atteints de sclérose en plaques. Ceci met en évidence son application potentielle dans le traitement des maladies neurologiques .
Biocatalyse
Le composé est utilisé dans des procédés biocatalytiques, qui sont des alternatives écologiques à la synthèse chimique traditionnelle. Ces procédés utilisent des enzymes pour catalyser la synthèse d'amines chirales, offrant une méthode économiquement attractive pour la production d'ingrédients pharmaceutiques .
Agents de résolution
Il sert également d'agent de résolution pour la séparation des énantiomères. Ceci est crucial dans la production de substances énantiomériquement pures, qui sont souvent nécessaires pour la création de médicaments spécifiques et de produits chimiques de recherche .
Synthèse d'amines chirales
Le composé est impliqué dans la synthèse d'amines chirales, qui sont utilisées dans un large éventail d'applications pharmaceutiques. Les amines chirales sont nécessaires pour la synthèse d'amines énantiomériquement pures, qui sont en forte demande en raison de leur utilisation extensive dans les principes pharmaceutiques actifs .
Mécanisme D'action
Target of Action
Amines often interact with various biological targets such as enzymes and receptors. For instance, they can bind to transaminases, which are enzymes that catalyze the transfer of an amino group from one molecule to another .
Mode of Action
The interaction between amines and their targets usually involves the formation of intermolecular bonds. For example, amines can form hydrogen bonds with their targets, leading to changes in the target’s structure and function .
Biochemical Pathways
Amines can participate in numerous biochemical pathways. For instance, they can be involved in the synthesis of other compounds through reactions catalyzed by enzymes like transaminases .
Pharmacokinetics
The pharmacokinetics of amines can vary widely depending on their specific structures. Generally, amines can be absorbed, distributed, metabolized, and excreted by the body. Their bioavailability can be influenced by factors such as their solubility and the presence of functional groups .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of amines. For example, the hydrogen bonding ability of amines can be affected by the pH of the environment .
Safety and Hazards
Orientations Futures
The future directions for this compound would depend on its intended use. If it’s a pharmaceutical, further studies would likely focus on its pharmacokinetics, pharmacodynamics, and clinical efficacy. If it’s a chemical intermediate, research might focus on optimizing its synthesis and exploring its reactivity .
Analyse Biochimique
Biochemical Properties
1-(4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis of enantiopure drug-like compounds . The nature of these interactions involves the formation of covalent bonds between the compound and the active site of the enzyme, leading to the formation of a stable enzyme-substrate complex.
Cellular Effects
1-(4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are observed in different types of cells, including neuronal and hepatic cells, where the compound can alter the expression of genes involved in neurotransmission and metabolic processes.
Molecular Mechanism
The molecular mechanism of 1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it can inhibit the activity of monoamine oxidases, leading to increased levels of neurotransmitters in the brain . Additionally, the compound can activate certain transaminases, facilitating the synthesis of specific amino acids and other metabolites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine change over time. The compound exhibits stability under controlled conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to alterations in cellular function, including changes in gene expression and metabolic activity. These temporal effects are observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability and degradation over time.
Dosage Effects in Animal Models
The effects of 1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and metabolic activity . At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine is involved in various metabolic pathways. It interacts with enzymes such as transaminases and monoamine oxidases, influencing the synthesis and degradation of amino acids and neurotransmitters . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can bind to proteins that facilitate its distribution within the cell . These interactions are essential for the compound’s localization and accumulation in specific tissues and cellular compartments.
Subcellular Localization
The subcellular localization of 1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects at the molecular level.
Propriétés
IUPAC Name |
1-[4-(ethoxymethyl)triazol-1-yl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O/c1-3-13-6-8-5-12(11-10-8)4-7(2)9/h5,7H,3-4,6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDKGYSARXGQTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN(N=N1)CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





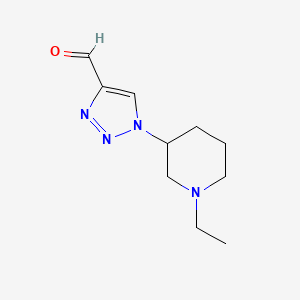
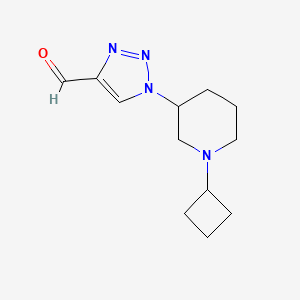
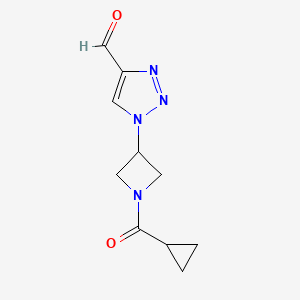
![N-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1492654.png)
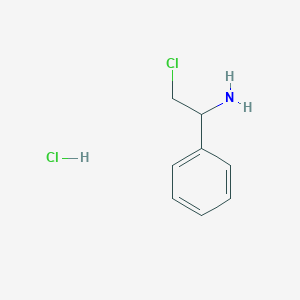
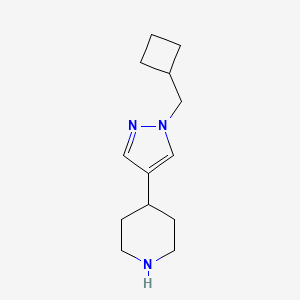
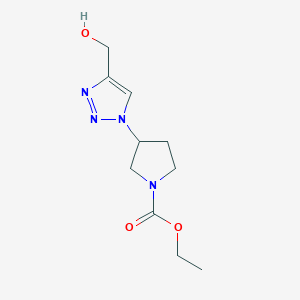


![(5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1492663.png)

